REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH2:14](O)[C:15]#[CH:16].C1(N=C=NC2CCCCC2)CCCCC1>CCOC(C)=O>[CH2:16]([O:12][C:11](=[O:13])[CH2:10][CH2:9][NH:8][C:1]([O:3][C:4]([CH3:6])([CH3:7])[CH3:5])=[O:2])[C:15]#[CH:14]
|
Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCCC(=O)O
|
Name
|
|
Quantity
|
0.675 g
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
of stirring at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
Crude product yield
|
Name
|
|
Type
|
|
Smiles
|
C(C#C)OC(CCNC(=O)OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |